4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile
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Description
4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile involves the reaction of 4-bromobenzonitrile with sodium azide to form 4-azidobenzonitrile, which is then reacted with propargyl alcohol in the presence of copper(I) iodide to form 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile.
Starting Materials
4-bromobenzonitrile, sodium azide, propargyl alcohol, copper(I) iodide
Reaction
Step 1: 4-bromobenzonitrile is reacted with sodium azide in DMF at 80°C for 24 hours to form 4-azidobenzonitrile., Step 2: 4-azidobenzonitrile is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile., Step 3: The product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEIWFHXOMZEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920906 |
Source
|
Record name | 4-[(1H-1,2,4-Triazol-3-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile | |
CAS RN |
112809-25-3 |
Source
|
Record name | 4-[(1H-1,2,4-Triazol-3-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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